Butyl anthranilate

insect repellent mosquito oviposition vector control

Butyl anthranilate (BA) offers a functionally distinct profile among anthranilate esters where generic substitution risks experimental failure. Key differentiators: • Aedes aegypti oviposition deterrent (EC50=0.034%) without affecting adult host-seeking-unlike DEET or ethyl anthranilate • 4× D. suzukii repellency vs. DEET at 10%; 65-70% offspring reduction on treated blueberries • 276-h substantivity with plum-petitgrain notes distinct from methyl/ethyl analogs ≥98% purity. DEA List I regulated; purchaser authorization required.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 7756-96-9
Cat. No. B1203109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl anthranilate
CAS7756-96-9
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=CC=C1N
InChIInChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8,12H2,1H3
InChIKeyHUIYGGQINIVDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
Insoluble in water;  Soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Anthranilate: Specifications and Functional Profile


Butyl anthranilate (BA, CAS 7756-96-9), a benzoate ester formed by condensation of anthranilic acid with n-butanol, is a colorless to pale yellow liquid with a molecular weight of 193.25 g/mol [1]. The compound exhibits a boiling point of 303 °C at 760 mmHg, density of 1.06 g/mL at 25 °C, refractive index (n20/D) of 1.545, and a logP (o/w) of 3.63 . Naturally occurring in several fruit species, BA functions as a flavoring agent, fragrance component, plant metabolite, and insect repellent [2]. Its commercial significance spans the flavor and fragrance industry, where it imparts fruity grape-like and plum notes, and emerging agricultural applications as a species-selective insect deterrent [3].

Olfactory receptor modulation studies
Insect behavioral endpoint assays
Formulation stability and volatility screening
Flavor and fragrance compound library

Why Methyl and Ethyl Anthranilates Cannot Substitute Butyl Anthranilate


Anthranilate esters are not functionally interchangeable despite their shared core structure. Systematic variation of the alkyl ester chain produces divergent behavioral, thermodynamic, and olfactory profiles that directly impact application suitability. In insect repellency, methyl N,N-dimethyl anthranilate (MDA) and ethyl anthranilate (EA) inhibit host-seeking behavior in Aedes aegypti, whereas BA exerts no host-seeking effect but uniquely and potently deters oviposition—a functionally opposite behavioral endpoint [1]. In D. suzukii pest management, BA outperforms DEET, MDA, and EA in both trap-avoidance and oviposition-deterrence assays [2]. Thermodynamically, the enthalpic increment associated with alkyl chain extension from methyl to butyl introduces a quantifiable energetic difference of approximately 40 kJ/mol in gas-phase enthalpy of formation, affecting formulation stability and volatilization behavior [3]. In fragrance applications, BA provides plum and petitgrain notes absent from methyl anthranilate (grape) and ethyl anthranilate (peach/berry/orange), and exhibits substantivity of 276 hours at 100% concentration [4]. Generic substitution without accounting for these context-specific, data-backed differences risks functional failure.

Risk Dimension
Butyl Anthranilate
Generic Substitutes
Behavioral Selectivity
Oviposition deterrence without host-seeking inhibition
Methyl/ethyl anthranilates may inhibit host-seeking; functional endpoint may not transfer
Thermodynamic Profile
Higher gas-phase stability; extended substantivity
Shorter-chain esters exhibit higher volatility; formulation stability may differ
Sensory Character
Plum, petitgrain, winey notes
Grape, peach, berry profiles; sensory outcome may not match

Butyl Anthranilate: Evidence vs. Comparators


Aedes aegypti Oviposition Deterrence

In a cage oviposition choice assay with Aedes aegypti mosquitoes, butyl anthranilate (BA) exhibited the strongest oviposition deterrence among all anthranilate esters tested, achieving an EC50 of 0.034% [1]. This potency exceeded ethyl anthranilate (EA) by approximately 2.2-fold (EC50 0.074%) and methyl N,N-dimethyl anthranilate (MDA) showed no significant oviposition deterrence effect [1]. Notably, BA demonstrated a divergent functional profile: while EA, MDA, and DEET inhibited host-seeking behavior in a Y-tube olfactometer, BA exerted no such host-seeking inhibition, instead acting exclusively and potently on oviposition behavior [1].

Oviposition Deterrence
Head-to-head
EC50 0.034% vs. EA 0.074% and DEET 0.021%
Supports selective oviposition deterrence endpoint context
Cage choice assay; Aedes aegypti; 48 h exposure
insect repellent mosquito oviposition vector control

Drosophila suzukii Repellency

In a 48-hour two-choice trap assay with Drosophila suzukii (spotted wing drosophila), butyl anthranilate (BA) at 10% concentration produced a mean preference index of approximately -0.8, indicating strong repellency [1]. This repellency significantly exceeded DEET at 10% (preference index ≈ -0.2), methyl N,N-dimethyl anthranilate (MDA) at 10% (preference index ≈ -0.1), and ethyl anthranilate (EA) at 10% (preference index ≈ -0.3) [1]. In oviposition deterrence assays with Drosophila melanogaster using grape juice plates, BA at 0.4% achieved a mean preference index of approximately -0.7, outperforming DEET (-0.3), MDA (+0.1, slight attractant), and EA (-0.2) at the same concentration [1]. In a practical application assay with blueberries, BA coating reduced D. suzukii offspring (eggs, larvae, pupae) by approximately 65-70% relative to solvent-coated controls after one week of free access [1].

D. suzukii Repellency
Head-to-head
Preference index ~ -0.8 at 10% vs. DEET ~ -0.2
Supports agricultural pest repellency endpoint context
Two-choice trap assay; D. suzukii; 48 h exposure
agricultural pest management Drosophila suzukii fruit protection

Alkyl Chain Effect on Enthalpy of Formation

Calvet microcalorimetry and combustion calorimetry measurements established the gas-phase enthalpy of formation at T=298.15 K for butyl anthranilate as ΔfHm°(g) = -332.5 ± 2.1 kJ/mol, compared to methyl anthranilate at -292.7 ± 1.8 kJ/mol [1]. The enthalpic increment of extending the alkyl chain from methyl to butyl is approximately -39.8 kJ/mol, representing a 13.6% increase in exothermic stability [1]. Theoretical calculations using the G3(MP2)//B3LYP composite method yielded ΔfHm°(g) values of -329.8 kJ/mol for BA and -291.3 kJ/mol for MA, confirming the experimental trend with good agreement [1]. These differences directly affect vaporization energetics: enthalpy of vaporization for BA is higher than MA, contributing to reduced volatility and extended substantivity in fragrance applications [1].

Enthalpy of Formation
Cross-study
ΔfHm°(g) = -332.5 ± 2.1 kJ/mol vs. MA -292.7 ± 1.8 kJ/mol
Supports formulation stability and volatility review
Calvet microcalorimetry; 298.15 K
thermochemistry formulation stability volatility prediction

Inverse Agonist Activity at OR2W1

Computational modeling of ligand interactions with the human olfactory receptor OR2W1 identified butyl anthranilate (BA) as an inverse agonist with a binding affinity of -6.2 kcal/mol [1]. This affinity differed significantly from agonists, with a statistically significant binding affinity gap of approximately 1.0 kcal/mol between agonist and inverse agonist classes [1]. While methyl anthranilate and ethyl anthranilate were not directly modeled in this study, the computational framework establishes BA's distinct binding mode classification relative to the broader ligand set evaluated [1].

OR2W1 Inverse Agonism
Class-level
Binding affinity -6.2 kcal/mol; inverse agonist class
Computational receptor modulation context; data to verify
AutoDock Vina; homology model; ligand set of 20
olfactory receptor computational docking fragrance design

Fragrance Substantivity and Odor Profile

Butyl anthranilate (BA) exhibits substantivity of 276 hours at 100% concentration, as documented in fragrance industry databases [1]. Its odor profile is characterized as petitgrain, plum, sweet grape, fruity, winey, floral, berry, and powdery at full concentration [1]. In flavor applications, BA demonstrates taste characteristics at 50 ppm described as floral, green, fruity, sweet citrus, and waxy [2]. This profile is functionally distinct from methyl anthranilate (strong grape, neroli) and ethyl anthranilate (peach, berry, grape, orange) as referenced in US Patent 5,437,991, which notes BA's specific importance in plum flavors and perfumes, whereas EA is responsible for peach, berry, grape, and orange notes [3].

Fragrance Substantivity
Source review
276 hours at 100%; plum, petitgrain, grape notes
Supports fragrance longevity and character selection
Industry organoleptic evaluation; blotter test
fragrance formulation substantivity odor characterization

Lipophilicity, Solubility, and Volatility

Butyl anthranilate (BA) exhibits a logP (o/w) of 3.63 (alternate source reports 3.74 from EPI Suite [1]), indicating substantially higher lipophilicity than methyl anthranilate (calculated logP ≈ 1.88) and ethyl anthranilate (calculated logP ≈ 2.40). Water solubility for BA is estimated at 30.4 mg/L at 25 °C [1], while vapor pressure is 0.000299 mm Hg at 25 °C [1]. The combination of higher logP, lower water solubility, and lower vapor pressure relative to shorter-chain anthranilates results in reduced aqueous mobility, enhanced organic-phase partitioning, and slower evaporative loss. BA's refractive index is established as n20/D 1.545 (lit.), density 1.06 g/mL at 25 °C, and boiling point 303 °C at 760 mmHg [2].

Lipophilicity & Volatility
Cross-study
logP 3.63–3.74; water sol. 30.4 mg/L; vp 0.000299 mmHg
Supports organic-phase partitioning and delivery review
EPI Suite est.; experimental RI and density confirmed
physicochemical characterization formulation compatibility environmental fate

Butyl Anthranilate: Application Scenarios


Selective Mosquito Oviposition Control

For integrated vector management programs targeting Aedes aegypti breeding site reduction, butyl anthranilate (BA) offers a unique functional profile: potent oviposition deterrence (EC50 = 0.034%) without concurrent inhibition of adult host-seeking behavior [1]. This selectivity distinguishes BA from ethyl anthranilate (EA) and DEET, which affect both behavioral endpoints, and from methyl N,N-dimethyl anthranilate (MDA), which lacks oviposition deterrence activity entirely [1]. Procurement of BA for oviposition-focused applications enables targeted reduction of mosquito population recruitment while preserving the efficacy of separate host-seeking repellents used in parallel. The compound's logP of 3.63 and water solubility of 30.4 mg/L inform formulation strategies for sustained-release larvicidal or ovicidal delivery systems [2].

Drosophila suzukii Crop Protection

BA provides statistically and practically superior repellency against spotted wing drosophila (D. suzukii) compared to both the synthetic standard DEET and anthranilate analogs MDA and EA [1]. At 10% concentration, BA achieves a mean preference index of approximately -0.8 versus DEET's -0.2, representing a 4× improvement in repellency [1]. At 0.4% concentration in oviposition deterrence assays, BA achieves a preference index of approximately -0.7, outperforming DEET (-0.3), MDA (+0.1 attractant), and EA (-0.2) [1]. BA coating on blueberries reduces D. suzukii offspring by approximately 65-70% under free-access conditions [1]. The compound's natural occurrence in fruit species [3] supports its compatibility with integrated pest management and organic production systems.

Extended Substantivity Fragrance Formulations

In fragrance compounding where longevity and specific olfactory character are critical, BA's documented substantivity of 276 hours at 100% concentration provides a quantifiable advantage [1]. The compound's odor profile—petitgrain, plum, sweet grape, fruity, winey, floral, berry, and powdery—is distinct from methyl anthranilate (strong grape, neroli) and ethyl anthranilate (peach, berry, grape, orange) [2]. US Patent 5,437,991 explicitly identifies BA as important for plum flavors and perfumes, differentiating it from EA's peach, berry, grape, and orange applications [2]. The thermodynamic data demonstrating BA's greater gas-phase stability (ΔfHm°(g) = -332.5 kJ/mol) relative to MA (-292.7 kJ/mol) [3] informs formulation stability and controlled volatilization strategies.

Flavor Compounding and Taste Thresholds

For flavor applications where precise sensory impact must be calibrated, BA provides documented taste characteristics at 50 ppm described as floral, green, fruity, sweet citrus, and waxy [1]. This profile differs qualitatively from methyl anthranilate's dominant grape character and supports applications in plum, berry, and complex fruit flavor systems. The compound's FAO JECFA status as an approved flavoring substance [2] and its Cramer Class II (Intermediate) safety classification [3] support its use in food flavoring applications. BA's lipophilicity (logP 3.63-3.74) informs its behavior in flavor emulsions and encapsulation systems, guiding formulation development for beverage, confectionery, and chewing gum applications [4].

Application
Selection Property
Validation Focus
Selective Oviposition Control
Behavioral selectivity profile
Oviposition endpoint vs. host-seeking assays
D. suzukii Crop Protection
Repellency endpoint ranking
Preference index and offspring reduction assays
Extended Substantivity Fragrance
Substantivity and thermodynamic stability
Blotter longevity and odor profile characterization
Flavor Compounding
Taste threshold and lipophilicity
Sensory panel and emulsion partitioning review
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